molecular formula C17H12ClNO2 B2613118 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 154869-06-4

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2613118
CAS No.: 154869-06-4
M. Wt: 297.74
InChI Key: CDZCTMBUDWLODM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZCTMBUDWLODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)150Induction of apoptosis
A549 (Lung)180Cell cycle arrest
T-24 (Bladder)200Inhibition of Aurora A kinase

The compound demonstrated a notable ability to induce apoptosis in MCF-7 cells, with significant increases in early and late apoptotic cells compared to controls:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Cell Death (%)
Control0.080.681.52
Compound Treatment (150 µM)0.10.812.16

Antimicrobial Activity

Research has highlighted the compound's efficacy against various microbial strains, including bacteria and fungi. It has been particularly noted for its action against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.

Case Study: Mycobacterium tuberculosis Inhibition
A recent study identified several derivatives of quinoline carboxylic acids, including the target compound, which showed inhibitory activity against both replicating and non-replicating forms of Mycobacterium tuberculosis:

CompoundActivity Against MtbMechanism
This compoundEffectiveDNA gyrase inhibition

Enzyme Inhibition

The compound has been explored as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression. Selective inhibition of HDAC3 has shown promise in preclinical studies.

Case Study: HDAC Inhibition
In a systematic evaluation of various derivatives, one compound exhibited selectivity for HDAC3 with an IC50 value of 24.45 µM without affecting other HDAC isoforms:

CompoundTarget HDAC IsoformIC50 (µM)
D28HDAC324.45

Material Science

Beyond biological applications, this quinoline derivative serves as a building block for synthesizing more complex materials and catalysts due to its stable structure and functional groups.

Table: Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAnticancer agents, antimicrobial compounds
Enzyme InhibitionHDAC inhibitors
Material ScienceSynthesis of new materials and catalysts

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
  • CAS Number : 154869-06-4
  • Molecular Formula: C₁₈H₁₂ClNO₂
  • Molecular Weight : 309.75 g/mol (calculated).

Structural Features: This quinoline derivative features:

  • A chloro substituent at position 4.
  • A methyl group at position 2.
  • A phenyl ring at position 2.
  • A carboxylic acid group at position 3.

The carboxylic acid moiety enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry .

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Substituents CAS Number Molecular Formula Key Features Reference
This compound 6-Cl, 3-CH₃, 2-Ph 154869-06-4 C₁₈H₁₂ClNO₂ Benchmark compound
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(3-CH₃-Ph) 724749-61-5 C₁₈H₁₂ClNO₂ Methylphenyl at position 2
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid 7-Cl, 8-CH₃, 2-Ph 500346-26-9 C₁₈H₁₂ClNO₂ Chloro and methyl shifted to positions 7/8
6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid 6-Cl, 2-pyridinyl 669708-95-6 C₁₅H₈ClN₂O₂ Pyridinyl at position 2
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid 6-F, 3-CH₃, 2-(biphenyl) - C₂₃H₁₅FNO₂ Fluorine replaces chlorine; biphenyl group
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid 6-Cl, 2-furanyl 618393-27-4 C₂₁H₁₁ClF₃NO₃ Trifluoromethylphenyl-furan substituent

Key Observations :

  • Substituent Position : Shifting the chloro group from position 6 to 7 (as in CAS 500346-26-9) may alter electronic properties and binding affinity in biological targets .
  • Aromatic vs.
  • Halogen Effects : Fluorine substitution () may improve metabolic stability compared to chlorine but reduce electrophilicity.

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 4 enhances aqueous solubility compared to ester derivatives (e.g., methyl esters in ).
  • Molecular Weight : Most analogs fall within 300–420 g/mol, suitable for drug-like properties.
  • Purity : Commercial samples of the target compound and analogs are typically >95% pure .

Biological Activity

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the molecular formula C17H12ClNO2C_{17}H_{12}ClNO_2 and is characterized by a chloro group and a carboxylic acid functional group, which are pivotal in its biological interactions. Its structure allows it to engage with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as malaria and cancer .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions. For example, it has been noted to activate Gq-dependent pathways leading to calcium release and subsequent cellular responses .
  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the compound plays a crucial role in enhancing its antibacterial activity .

Biological Activity Summary

Activity Type Target Organism/Condition Mechanism Reference
AntimalarialPlasmodium falciparumInhibition of translation elongation factor 2 (PfEF2)
AntibacterialVarious Gram-positive & Gram-negative bacteriaEnzyme inhibition; receptor modulation
AnticancerCancer cell linesInduction of apoptosis; HDAC inhibition
AntitubercularMycobacterium tuberculosisInhibition of bacterial replication

Case Studies

  • Antimalarial Efficacy : A study demonstrated that derivatives similar to this compound exhibited promising antimalarial activity with low nanomolar potency against Plasmodium berghei in mouse models. The mechanism involved the inhibition of PfEF2, crucial for protein synthesis during the parasite's lifecycle .
  • Antibacterial Evaluation : In vitro studies assessed the antibacterial activity of synthesized derivatives against multiple strains, revealing that modifications to the quinoline structure significantly enhanced efficacy. The best-performing derivative showed a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus .
  • Anticancer Potential : Research focusing on HDAC inhibitors highlighted that compounds related to this compound exhibited selective inhibition of HDAC3, leading to reduced proliferation in cancer cell lines. The derivative D28 showed an IC50 value of 24.45 µM without affecting other HDAC isoforms .

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid?

Answer:
The compound can be synthesized via multi-step routes involving cyclization and functional group modifications. A common approach includes:

Condensation and cyclization : Reacting substituted benzaldehydes with aminopyridine derivatives in the presence of catalysts (e.g., Pd/Cu) and solvents like DMF or toluene .

Acid chloride formation : Converting the carboxylic acid intermediate to its acid chloride using SOCl₂ under reflux (e.g., 80°C for 5 hours), followed by coupling with amines or other nucleophiles .

Purification : Column chromatography (e.g., silica gel, 20% ethyl acetate/petroleum ether) ensures high purity (>95%) .

Advanced: How can researchers address low yields during the final coupling step of quinoline-4-carboxylic acid derivatives?

Answer:
Low yields often arise from incomplete acid chloride formation or side reactions. Mitigation strategies include:

  • Reaction monitoring : Use TLC (ethyl acetate/petroleum ether, 4:6) to track reaction progress .
  • Temperature control : Perform coupling reactions at 0°C to minimize side reactions before warming to room temperature .
  • Stoichiometric adjustments : Use 1.5 equivalents of amine nucleophiles to drive the reaction to completion .
  • Purification optimization : Employ gradient elution in flash chromatography to separate closely related byproducts .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, carboxylic acid protons at δ 10.8 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 358.17 for related compounds) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹, NH stretch at ~3257 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data for quinoline derivatives?

Answer:
Discrepancies in spectral data (e.g., unexpected splitting in NMR or IR shifts) may arise from:

  • Tautomerism or polymorphism : Conduct X-ray crystallography (as in Acta Crystallographica reports) to confirm solid-state structures .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening signals .

Basic: What biological screening assays are suitable for evaluating this compound’s pharmacological potential?

Answer:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR modeling : Correlate structural features (e.g., Cl substitution, methyl groups) with activity data to design analogs .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers troubleshoot crystallization challenges during purification?

Answer:

  • Solvent selection : Test polar/non-polar solvent pairs (e.g., ethanol/water, DCM/hexane) .
  • Temperature gradients : Slow cooling from reflux temperature promotes crystal nucleation .
  • Seeding : Introduce microcrystals of a similar compound to induce crystallization .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture control : Store in a desiccator with silica gel to prevent hydrolysis of the carboxylic acid group .
  • Light protection : Use amber vials to avoid photodegradation .
  • Temperature : Long-term storage at –20°C in sealed containers .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?

Answer:

  • Reaction tracking : Use ¹³C-labeled intermediates to map bond formation/cleavage via NMR .
  • Metabolic studies : Deuterated analogs can trace metabolic pathways in vivo via LC-MS .
  • Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compounds to elucidate mechanisms .

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